molecular formula C10H11ClN2 B115308 1-(3-Chloropropyl)-1H-benzimidazole CAS No. 151029-72-0

1-(3-Chloropropyl)-1H-benzimidazole

Cat. No. B115308
CAS RN: 151029-72-0
M. Wt: 194.66 g/mol
InChI Key: ZXEJMYXQANEOMP-UHFFFAOYSA-N
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Description

1-(3-Chloropropyl)-1H-benzimidazole is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications as a pharmaceutical agent. This compound has been found to exhibit various biochemical and physiological effects, making it a promising candidate for the development of new drugs.

Scientific Research Applications

DNA Topoisomerase Inhibition

1-(3-Chloropropyl)-1H-benzimidazole derivatives have shown potential as inhibitors of mammalian type I DNA topoisomerases, a class of enzymes involved in DNA replication and transcription. For instance, specific derivatives like 5-methyl-4-(1H-benzimidazole-2-yl)phenol have demonstrated significant inhibitory effects in quantitative in vitro plasmid supercoil relaxation assays (Alpan, Gunes, & Topçu, 2007).

Anticancer Activity

A series of 1-[(2E)-3-phenylprop-2-enoyl]-1H-benzimidazoles, including derivatives of 1-(3-Chloropropyl)-1H-benzimidazole, have been synthesized and evaluated for their anticancer properties. These compounds have displayed noteworthy antitumor activity against a range of cancer cell lines, indicating their potential as anticancer agents (Kalalbandi & Seetharamappa, 2015).

Cytotoxicity and Kinase Inhibition

Compounds synthesized from 1-(3-Chloropropyl)-1H-benzimidazole have been studied for their cytotoxic effects against certain cancer cell lines. Additionally, these compounds have been evaluated for their inhibitory effects on human recombinant casein kinase 2alpha subunit, an enzyme implicated in cancer progression (Łukowska-Chojnacka et al., 2016).

Corrosion Inhibition

New benzimidazole derivatives, including those based on 1-(3-Chloropropyl)-1H-benzimidazole, have been synthesized and characterized for their potential as corrosion inhibitors. Their efficacy in protecting carbon steel in acidic environments has been demonstrated, providing insights into novel applications in material science (Rouifi et al., 2020).

Green Synthesis of Derivatives

Research has focused on the green synthesis of novel benzimidazole derivatives using 1-(3-Chloropropyl)-1H-benzimidazole. This approach highlights the environmentally friendly synthesis of these compounds, potentially expanding their applications in drug design and other fields (Nikpassand & Pirdelzendeh, 2016).

properties

IUPAC Name

1-(3-chloropropyl)benzimidazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11ClN2/c11-6-3-7-13-8-12-9-4-1-2-5-10(9)13/h1-2,4-5,8H,3,6-7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZXEJMYXQANEOMP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)N=CN2CCCCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11ClN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

194.66 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(3-Chloropropyl)-1H-benzimidazole

Synthesis routes and methods

Procedure details

1H-benzimidazole (11.8 g, 0.10 mol) was dissolved into 200 ml of 20% wt. sodium hydroxide, 3-chlorobromopropane (31.4 g, 0.20 mol) and tetrabutyl ammonium bromide (1.0 g) were added, and mixed for 5 min. The mixture was heated to 60° C., stirred to react for 2 hours. Then the reaction solution was cooled down to ambient temperature, 100 ml of dichloromethane was added for extraction and liquid separation. To the aqueous phase, 100 of dichloromethane was added for extraction. Organic phases were mixed, washed with 100 ml of saturated saline. Liquid was separated, and organic phase was evaporated to dryness to produce oily product. Oily products were separated and purified by chromatography with neutral Al2O3 to produce 12.0 g of 1-(3-chloropropyl)-1H-benzimidazole, with a yield of 62.0%.
Quantity
11.8 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
31.4 g
Type
reactant
Reaction Step One
Quantity
1 g
Type
catalyst
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Quantity
100 mL
Type
solvent
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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